molecular formula C12H17IN4OS B15350623 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide CAS No. 33232-06-3

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide

Cat. No.: B15350623
CAS No.: 33232-06-3
M. Wt: 392.26 g/mol
InChI Key: OJCWGTRLOGXKRQ-UHFFFAOYSA-M
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Description

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of 4-Amino-2-methylpyrimidin-5-ylmethyl chloride: This intermediate is prepared by reacting 4-amino-2-methylpyrimidin-5-ol with thionyl chloride.

  • Reaction with 2-hydroxyethylamine: The intermediate is then reacted with 2-hydroxyethylamine to form the thiazolium ring.

  • Methylation: The thiazolium ring is methylated using methyl iodide to introduce the iodide ion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The thiazolium ring can be oxidized to form thiazolium-5-oxide.

  • Reduction: The compound can be reduced to form the corresponding thiazolium-5-ol.

  • Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Thiazolium-5-oxide: Formed by oxidation.

  • Thiazolium-5-ol: Formed by reduction.

  • Substituted thiazolium salts: Formed by nucleophilic substitution.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It can be employed in biochemical assays and as a probe for studying biological systems.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thiazolium ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Thiamine (Vitamin B1): Similar in structure, but with different functional groups.

  • 4-Amino-2-methylpyrimidin-5-ol: A related compound without the thiazolium ring.

  • 2-Hydroxyethylamine: A simple amine used in the synthesis of the compound.

Properties

CAS No.

33232-06-3

Molecular Formula

C12H17IN4OS

Molecular Weight

392.26 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide

InChI

InChI=1S/C12H17N4OS.HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1

InChI Key

OJCWGTRLOGXKRQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[I-]

Origin of Product

United States

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